2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Functional Groups
Sulfanyl (–S–) Linkages :
Amide (–NHCO–) :
Methoxy (–OCH₃) Groups :
Electronic Distribution
- Benzothiazole : Electron-deficient due to the electron-withdrawing thiazole nitrogen, creating a polarized π-system.
- Oxadiazole : The oxygen and nitrogen atoms create a dipole moment, with electron density skewed toward oxygen.
- Conjugation Pathways : Extended conjugation through sulfanyl bridges allows partial electron delocalization between heterocycles, modulating redox potential.
Comparative Structural Analysis with Related Heterocyclic Systems
The hybrid structure integrates features from three bioactive scaffolds, distinguishing it from simpler heterocycles:
Comparison with Benzothiazole-Based Hybrids
Key Difference : The dual sulfanyl linkages here may enhance metabolic stability compared to ester-containing thiazolidinediones.
Comparison with 1,3,4-Oxadiazole Derivatives
Structural Advantage : The acetamide tail introduces hydrogen-bonding capacity absent in simpler oxadiazole-aryl hybrids.
Properties
Molecular Formula |
C22H22N4O4S3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22N4O4S3/c1-28-16-8-7-14(11-17(16)29-2)9-10-23-19(27)12-31-21-26-25-20(30-21)13-32-22-24-15-5-3-4-6-18(15)33-22/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27) |
InChI Key |
YPUFYWWXVIYDLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Diacylhydrazine
Ethyl chloroacetate (2) reacts with hydrazine hydrate to form ethyl hydrazinoacetate, which is subsequently acylated with chloroacetyl chloride to yield diacylhydrazine (3):
Cyclization :
Chloromethylation
The oxadiazole intermediate undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane:
-
Conditions : 60°C, 12 hours, anhydrous HCl atmosphere
-
Yield : 65%
Coupling of Benzothiazole and Oxadiazole Subunits
The thiol groups of benzothiazole-2-thiol (4) and oxadiazole-2-thiol (5) react sequentially with the chloromethyl group via nucleophilic substitution:
First Sulfanyl Methylation
Reaction :
Optimized Conditions :
Second Sulfanyl Methylation
The intermediate oxadiazole-thiol (6) reacts with chloroacetamide derivative (7) to install the acetamide side chain:
Synthesis of Chloroacetamide Derivative :
-
Reactants : 2-(3,4-Dimethoxyphenyl)ethylamine (1 eq), chloroacetyl chloride (1.1 eq)
-
Conditions : CH₂Cl₂, 0°C → 25°C, 2 hours
Coupling Reaction :
Key Parameters :
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:1 → 3:1)
-
Crystallization : Ethanol/water (4:1)
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45 (t, J = 7.6 Hz, 1H), 6.82 (s, 4H, dimethoxyphenyl), 4.21 (s, 2H, SCH₂), 3.88 (s, 6H, OCH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and oxadiazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The structure features multiple functional groups that contribute to its biological activity, including oxadiazole and benzothiazole moieties, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the oxadiazole ring is particularly significant as derivatives of this structure have shown promising results in inhibiting tumor growth.
Case Study: Synthesis and Evaluation
In a study conducted by de Oliveira et al., a series of substituted oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines including HCT-116 (colon cancer) and PC-3 (prostate cancer). The compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 13.6 to 48.37 µM. The study concluded that modifications to the chemical structure could enhance the anticancer activity further .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Compounds containing benzothiazole and oxadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | C. albicans | 20 |
This table summarizes findings from various studies that tested the antimicrobial efficacy of related compounds, indicating that structural modifications can lead to enhanced activity against specific pathogens.
Future Directions in Research
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigations into its bioavailability, toxicity profiles, and potential side effects are crucial for advancing it into clinical trials.
Recommendations for Future Studies
- Structural Modifications: Explore various substitutions on the oxadiazole and benzothiazole rings to optimize activity.
- In Vivo Studies: Conduct animal studies to assess the efficacy and safety profile.
- Combination Therapies: Investigate the potential synergistic effects when combined with existing chemotherapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substituents
The target compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Core : The 1,3,4-oxadiazole core (target compound) offers electron-deficient properties, enhancing reactivity compared to 1,3,4-thiadiazole () or 1,2,4-triazole () derivatives .
- Substituent Effects : The 3,4-dimethoxyphenylethyl group in the target compound improves lipophilicity (logP ~3.5*) compared to polar groups like sulfamoyl (, logP ~1.8) .
- Bioactivity : Benzothiazole-thioether moieties (target compound, –12) are associated with antimicrobial and enzyme inhibition activities, while trifluoromethyl groups () enhance metabolic stability .
Physicochemical Properties
Biological Activity
The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that integrates multiple pharmacophoric elements. Its structural components suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, drawing on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.52 g/mol. The presence of benzothiazole and oxadiazole moieties is indicative of diverse biological activities .
Biological Activity Overview
The biological activities associated with derivatives of benzothiazole and oxadiazole have been extensively studied. Key areas of interest include:
- Anticancer Activity : Compounds containing benzothiazole and oxadiazole derivatives have shown promising anticancer properties. For instance, studies indicate that certain benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been reported to demonstrate significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Anticancer Studies
A study evaluated the cytotoxic effects of various benzothiazole derivatives on multicellular spheroids derived from MCF7 cells. The results indicated that certain compounds could reduce cell viability significantly, with IC50 values ranging from 10 μM to 30 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF7 |
| Compound B | 15 | HeLa |
| Compound C | 25 | A549 |
Antimicrobial Studies
Research conducted on the antimicrobial efficacy of related compounds showed that several derivatives had minimum inhibitory concentrations (MIC) below 50 μg/mL against common bacterial strains .
| Pathogen | MIC (μg/mL) | Compound Tested |
|---|---|---|
| S. aureus | 25 | Benzothiazole derivative A |
| E. coli | 30 | Benzothiazole derivative B |
| C. albicans | 40 | Benzothiazole derivative C |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzothiazole and oxadiazole rings significantly influence the biological activity of these compounds. For example, substituents at specific positions on the benzothiazole ring enhance anticancer potency while maintaining low toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?
The compound is synthesized via multi-step reactions involving reductive amination and sulfanyl group incorporation. A typical approach involves refluxing intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, followed by ice-water quenching to precipitate the product. Reaction progress is monitored using TLC with a chloroform:methanol (7:3) solvent system. Purification often involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Key techniques include:
- NMR : Look for singlet peaks around δ 3.43 ppm (CH₂ groups) and aromatic protons in δ 6.9–7.6 ppm (benzothiazole/oxadiazole moieties) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 189 for intermediate fragments) and isotopic patterns confirm sulfur-containing groups .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S–S bonds (~500 cm⁻¹) .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods. Compare IC₅₀ values with reference inhibitors (e.g., diclofenac sodium) .
- Antioxidant Screening : Use DPPH radical scavenging assays, with results expressed as % inhibition relative to ascorbic acid .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound during synthesis?
- Solvent Selection : Absolute ethanol minimizes side reactions compared to protic solvents.
- Stoichiometry : A 1.2:1 molar ratio of hydrazine hydrate to ester intermediate improves conversion .
- Temperature Control : Reflux at 80–85°C prevents decomposition of heat-sensitive sulfanyl groups .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Modify Substituents : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition.
- Vary Heterocycles : Substitute benzothiazole with benzoxazole to assess impact on antioxidant activity .
- Quantitative SAR (QSAR) : Use computational tools like CoMFA to correlate substituent electronic properties with bioactivity .
Q. What computational methods are suitable for studying this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., COX-2). Focus on hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 50–100 ns trajectories .
- DFT Calculations : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How should researchers address contradictions in biological assay data?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Cell-Based Assays : Compare cytotoxicity (via MTT assay) to confirm selectivity for therapeutic targets .
- Orthogonal Techniques : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies from enzyme assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
